cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 732253-35-9
VCID: VC2281004
InChI: InChI=1S/C14H16O3/c1-9-5-2-3-6-10(9)13(15)11-7-4-8-12(11)14(16)17/h2-3,5-6,11-12H,4,7-8H2,1H3,(H,16,17)/t11-,12+/m0/s1
SMILES: CC1=CC=CC=C1C(=O)C2CCCC2C(=O)O
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol

cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

CAS No.: 732253-35-9

Cat. No.: VC2281004

Molecular Formula: C14H16O3

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid - 732253-35-9

Specification

CAS No. 732253-35-9
Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
IUPAC Name (1R,2S)-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C14H16O3/c1-9-5-2-3-6-10(9)13(15)11-7-4-8-12(11)14(16)17/h2-3,5-6,11-12H,4,7-8H2,1H3,(H,16,17)/t11-,12+/m0/s1
Standard InChI Key JCFJOOWFROHYMP-NWDGAFQWSA-N
Isomeric SMILES CC1=CC=CC=C1C(=O)[C@H]2CCC[C@H]2C(=O)O
SMILES CC1=CC=CC=C1C(=O)C2CCCC2C(=O)O
Canonical SMILES CC1=CC=CC=C1C(=O)C2CCCC2C(=O)O

Introduction

Chemical Structure and Properties

cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid possesses a well-defined chemical structure with specific physical and chemical properties that determine its behavior in various chemical environments. Understanding these properties is crucial for predicting its reactivity and potential applications.

Physical Properties

The compound presents as a crystalline material with characteristic physical properties. The table below summarizes the key physical properties of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid:

PropertyValue
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Physical StateCrystalline solid
CAS Number732253-35-9
IUPAC Name(1R,2S)-2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid

The compound contains 14 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms, resulting in a molecular weight of 232.27 g/mol. As with many organic acids, it exhibits limited solubility in water but is soluble in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.

Molecular Characteristics

The molecular structure of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid features a cyclopentane ring with two substituents in a cis configuration: a carboxylic acid group and a 2-methylbenzoyl moiety. The cis configuration refers to the spatial arrangement where both substituents are positioned on the same face of the cyclopentane ring, which significantly influences the compound's stereochemistry and reactivity.

The presence of the methyl group at the ortho position of the benzoyl moiety creates a specific steric environment that affects the rotational freedom around the bond connecting the benzoyl group to the cyclopentane ring. This structural arrangement contributes to the compound's unique chemical behavior and potential applications in stereoselective reactions.

Synthesis Methods

The preparation of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid involves specific synthetic routes that ensure the correct stereochemical outcome. These methods typically employ careful control of reaction conditions to favor the formation of the cis isomer over the trans counterpart.

General Synthetic Approach

The synthesis of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 2-methylbenzoyl chloride with cyclopentanone in the presence of a suitable base. This process follows a nucleophilic acyl substitution mechanism, where the base facilitates the enolate formation from cyclopentanone, which subsequently attacks the acyl carbon of 2-methylbenzoyl chloride.

The general reaction scheme can be represented as:

  • Base-mediated enolate formation from cyclopentanone

  • Nucleophilic attack of the enolate on 2-methylbenzoyl chloride

  • Subsequent modifications to obtain the cis configuration

  • Hydrolysis of the ester intermediate to yield the carboxylic acid product

This synthetic route requires careful control of reaction conditions, including temperature, solvent choice, and the selection of appropriate bases to favor the formation of the cis isomer.

Stereoselective Control

Achieving high stereoselectivity in the synthesis of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid requires specific strategies to control the facial selectivity during the key bond-forming steps. Several approaches have been developed to enhance the stereoselectivity of this synthesis:

  • Use of chiral auxiliaries to direct the stereochemical outcome

  • Employment of stereoselective catalysts

  • Kinetic resolution of racemic mixtures

  • Stereoselective reduction of precursor compounds

These methods allow for the preferential formation of the cis isomer, which is essential for applications requiring high stereochemical purity.

Chemical Reactivity

cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid can participate in various chemical transformations due to the presence of reactive functional groups in its structure.

Carboxylic Acid Reactions

The carboxylic acid moiety in cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid can undergo typical reactions associated with carboxylic acids:

  • Esterification with alcohols to form corresponding esters

  • Amidation with amines to form amide derivatives

  • Reduction to primary alcohols using appropriate reducing agents

  • Decarboxylation under specific conditions

These transformations provide access to a variety of derivatives with modified properties and potential applications.

Ketone Functionality Reactions

The ketone group in the 2-methylbenzoyl moiety can participate in several types of reactions:

  • Reduction to secondary alcohols

  • Formation of oximes, hydrazones, or semicarbazones

  • Wittig reactions to form olefinic derivatives

  • Aldol-type condensations

The presence of the methyl group at the ortho position of the benzoyl moiety can influence the steric environment around the carbonyl group, potentially affecting the rate and selectivity of these reactions.

Comparison with Similar Compounds

Understanding the relationship between cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid and structurally related compounds provides valuable insights into its unique properties and potential applications.

Structural Analogs

Several structural analogs of cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid have been reported, differing primarily in the substitution pattern on the benzoyl moiety:

CompoundStructural DifferenceKey Property Distinction
cis-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acidEthyl group instead of methyl at ortho positionIncreased steric hindrance, altered reactivity
cis-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acidMethyl group at meta position instead of orthoDifferent electronic distribution, modified reactivity patterns
cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acidMethyl group at para positionAltered electronic properties, different reactivity

These structural variations result in distinct chemical properties and reactivity patterns, which can be exploited for specific applications.

Comparison with Trans Isomer

The trans isomer, trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid, differs from the cis isomer in the spatial arrangement of the carboxylic acid and 2-methylbenzoyl substituents. In the trans isomer, these groups are positioned on opposite faces of the cyclopentane ring. This stereochemical difference leads to:

  • Distinct three-dimensional structures

  • Different physical properties, including solubility and melting point

  • Varied reactivity patterns

  • Potential differences in biological activity

The comparison between cis and trans isomers highlights the importance of stereochemistry in determining the properties and applications of these compounds.

Current Research and Future Directions

Research on cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid continues to expand, with increasing focus on its potential applications in diverse fields:

  • Development of more efficient and stereoselective synthetic routes

  • Exploration of its utility as a building block in the synthesis of complex molecules

  • Investigation of potential biological activities

  • Evaluation of its performance in polymer science applications

Future research directions may include:

  • Computational studies to better understand its reactivity and stereochemical properties

  • Exploration of catalytic applications

  • Development of novel derivatives with enhanced properties

  • Investigation of potential applications in nanotechnology and materials science

These ongoing research efforts will likely uncover additional applications and properties of this versatile compound.

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